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Compound of Interest

Compound Name:
2-Bromo-1-(methoxymethoxy)-4-

methylbenzene

Cat. No.: B172401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
Bromo-1-(methoxymethoxy)-4-methylbenzene (CAS No. 104750-60-9) as a versatile

synthetic intermediate in organic chemistry and drug discovery.

Physicochemical Properties
2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a key building block in organic synthesis,

particularly in the construction of complex molecular architectures for pharmaceutical and

materials science applications.[1] Its structure features a bromine atom, which is amenable to

various cross-coupling reactions, and a methoxymethyl (MOM) ether, a common protecting

group for phenols.

Table 1: Physicochemical Data for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
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Property Value Reference

CAS Number 104750-60-9 [2]

Molecular Formula C₉H₁₁BrO₂ [2]

Molecular Weight 231.09 g/mol [2]

Density 1.369 g/cm³ [2]

Boiling Point 273 °C [2]

Flash Point 116 °C [2]

Refractive Index 1.526 [2]

Applications in Synthetic Chemistry
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular

complexity through various palladium-catalyzed cross-coupling reactions. The MOM-protected

phenol allows for a wide range of reaction conditions to be employed before deprotection to

reveal the hydroxyl group for further functionalization.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,

typically between an organohalide and an organoboron compound.[3] This reaction is widely

used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4]

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-Dioxane/water, 4:1)

Inert gas (Argon or Nitrogen)

Procedure:

To a flame-dried round-bottom flask, add 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
(1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0

eq).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent system to the flask.

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the

reaction by TLC.[5]

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
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Entry
Arylbor
onic
Acid

Catalyst Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄
K₂CO₃

Dioxane/

H₂O
90 12 85

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂
Cs₂CO₃

Toluene/

H₂O
100 10 92

3

3-

Thienylb

oronic

acid

Pd₂(dba)

₃/SPhos
K₃PO₄

Dioxane/

H₂O
85 16 78

Note: Yields are representative and may vary based on specific reaction conditions and

substrates.

Grignard Reagent Formation and Subsequent Reactions
The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard

reagent, a potent nucleophile for the formation of new carbon-carbon bonds with various

electrophiles.[6]

Representative Protocol for Grignard Reagent Formation:

Materials:

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Magnesium turnings (1.2 equivalents)

Anhydrous Tetrahydrofuran (THF)

Iodine (a single crystal for initiation)

Inert gas (Argon or Nitrogen)
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Procedure:

Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an

inert atmosphere. A crystal of iodine can be added to initiate the reaction.[7]

Prepare a solution of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene in anhydrous THF.

Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction

is initiated when the iodine color disappears and gentle reflux is observed.

Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or

until most of the magnesium is consumed.

The resulting Grignard reagent is ready for use in subsequent reactions.

Table 3: Representative Reactions of the Grignard Reagent

Entry Electrophile Product Type Expected Yield (%)

1 Benzaldehyde Secondary Alcohol 80-90

2 Acetone Tertiary Alcohol 85-95

3 Carbon Dioxide (solid) Carboxylic Acid 70-85

Note: Yields are representative and depend on the specific electrophile and reaction conditions.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl

halide and a terminal alkyne, providing access to substituted alkynes.[8]

Representative Protocol for Sonogashira Coupling:

Materials:

2-Bromo-1-(methoxymethoxy)-4-methylbenzene
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Terminal alkyne (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

Copper(I) iodide (CuI, 1.5 mol%)

Base (e.g., Triethylamine or Diisopropylamine)

Anhydrous solvent (e.g., THF or DMF)

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

Add the degassed solvent and the base, followed by 2-Bromo-1-(methoxymethoxy)-4-
methylbenzene and the terminal alkyne.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor

by TLC.[1]

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium

chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography.

Table 4: Representative Data for Sonogashira Coupling Reactions
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Entry
Termina
l Alkyne

Catalyst
System

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylac

etylene

Pd(PPh₃)

₂Cl₂/CuI
Et₃N THF 50 6 88

2 1-Hexyne
Pd(OAc)₂

/XPhos
Cs₂CO₃ 2-MeTHF RT 12 82

3

Trimethyl

silylacetyl

ene

(AllylPdC

l)₂/P(t-

Bu)₃

DIPA DMF RT 8 90

Note: Yields are representative and can be influenced by the specific alkyne and catalytic

system used.

Deprotection of the Methoxymethyl (MOM) Ether
The MOM ether is a robust protecting group that can be removed under acidic conditions to

yield the free phenol.[9]

Representative Protocol for MOM Deprotection:

Materials:

MOM-protected compound

Acid catalyst (e.g., HCl in methanol, or a solid-supported acid like silica-supported sodium

hydrogen sulfate)[10][11]

Solvent (e.g., Methanol or Dichloromethane)

Procedure:

Dissolve the MOM-protected compound in the chosen solvent.

Add the acid catalyst and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is consumed.
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If using a soluble acid, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).

If using a solid-supported acid, filter off the catalyst.

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate.

Purify the crude product if necessary.

Table 5: Representative Conditions for MOM Deprotection

Entry
Acid
Catalyst

Solvent Temp (°C) Time (h) Yield (%)

1 2N HCl Methanol RT 2 >95

2
NaHSO₄-

SiO₂

Dichlorometh

ane
RT 1 >95

3 ZnBr₂/n-PrSH
Dichlorometh

ane
RT <0.2 >90

Note: Reaction times and yields are generally high for this transformation under appropriate

conditions.[12]

Biological Significance of Derivatives
Brominated aromatic compounds are important precursors in the synthesis of biologically active

molecules.[4] Derivatives of brominated phenols have shown potential as antioxidant and

anticancer agents.[1] While specific biological targets for derivatives of 2-Bromo-1-
(methoxymethoxy)-4-methylbenzene are not yet extensively documented, its utility as a

scaffold for generating diverse chemical libraries makes it a valuable tool in drug discovery

programs targeting a range of therapeutic areas.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
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Caption: Workflow for Grignard reagent formation and reaction.
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Caption: General synthetic pathway to bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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